N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea
Description
N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea is a urea derivative characterized by a benzyl group substituted with 3-ethoxy and 4-hydroxy moieties. The urea backbone (-NH-CO-NH-) provides hydrogen-bonding capacity, which influences solubility, stability, and molecular interactions. The 3-ethoxy-4-hydroxyphenyl group is notable for its electron-donating ethoxy substituent and polar hydroxyl group, which may enhance solubility and reduce toxicity compared to halogenated analogs .
Properties
CAS No. |
921766-21-4 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)methylurea |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-9-5-7(3-4-8(9)13)6-12-10(11)14/h3-5,13H,2,6H2,1H3,(H3,11,12,14) |
InChI Key |
VXKHRAHZFXIHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea
- Structure : Urea core with 2-chlorobenzyloxy and 3-chloro-4-methylphenyl substituents.
- Key Differences: Substituents: Chlorine atoms (electron-withdrawing) vs. ethoxy/hydroxyl (electron-donating/polar) in the target compound. Toxicity: Halogenation may elevate toxicity risks due to bioaccumulation, whereas the target’s hydroxyl group could mitigate this via enhanced metabolic clearance .
Sulfonyloxy-Substituted Ureas (European Patent Derivatives)
- Structure : Urea derivatives with methoxybenzenesulfonyloxy groups at ortho, meta, and para positions.
- Key Differences: Substituents: Sulfonyloxy groups (electron-withdrawing, acidic) vs. ethoxy/hydroxyl. Solubility: Sulfonyloxy groups may improve solubility in polar solvents via ionization, whereas the target’s hydroxyl group enhances hydrogen bonding without ionization.
4-(3-Ethoxy-4-hydroxyphenyl) Alkyl Ketones and Phenols
- Structure: Non-urea compounds with the same 3-ethoxy-4-hydroxyphenyl substituent.
- Key Differences: Core Structure: Ketone/phenol vs. urea. Applications: These ketones/phenols are used in cosmetics for odor control, suggesting the target urea derivative might have similar topical applications with enhanced stability or sustained release .
Fluorophenyl- and Methoxyphenyl-Substituted Ureas
- Structure : Ureas with 4-fluorophenyl and 4-methoxyphenyl groups (e.g., 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea).
- Key Differences :
- Substituents : Fluorine (high electronegativity) and methoxy (electron-donating) vs. ethoxy/hydroxyl.
- Electronic Effects : Fluorine increases metabolic stability but may reduce solubility; methoxy groups enhance lipophilicity compared to the target’s hydroxyl group.
- Toxicity : Trimethyl substitution on urea nitrogen could increase steric hindrance and alter toxicity profiles .
Data Table: Comparative Analysis
Research Findings and Implications
- Toxicity and Pharmacokinetics : Analogous to N-(4-Hydroxyphenyl)retinamide (), the 3-ethoxy-4-hydroxyphenyl group in the target compound may reduce liver accumulation and toxicity compared to halogenated or esterified derivatives .
- Biological Activity : Urea derivatives with polar substituents (e.g., hydroxyl) show enhanced tissue-specific distribution, as seen in retinamide’s breast tissue targeting .
- Cosmetic Potential: The 3-ethoxy-4-hydroxyphenyl moiety’s use in odor-control formulations suggests the target compound could be optimized for topical applications with improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
